molecular formula C23H25N5 B6509999 N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-40-9

N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B6509999
CAS No.: 902285-40-9
M. Wt: 371.5 g/mol
InChI Key: ZNEBFFBULWTVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazoloquinazoline core, which is fused with a cycloheptyl group and a 4-methylphenyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the formation of the triazoloquinazoline core followed by the introduction of the cycloheptyl and 4-methylphenyl groups. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction mechanism. This process includes transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction conditions are generally mild, and the use of microwave irradiation helps to achieve high yields in a short reaction time.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The process can be optimized for large-scale production by adjusting the reaction parameters such as temperature, time, and microwave power. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.

Scientific Research Applications

N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole core but differ in the fused ring structure and substituents.

    1,2,4-Triazolo[3,4-b]thiadiazines: These compounds have a triazole-thiadiazine core and exhibit different biological activities.

Uniqueness

N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific structural features, including the cycloheptyl and 4-methylphenyl groups. These groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-cycloheptyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5/c1-16-12-14-17(15-13-16)21-23-25-22(24-18-8-4-2-3-5-9-18)19-10-6-7-11-20(19)28(23)27-26-21/h6-7,10-15,18H,2-5,8-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEBFFBULWTVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.